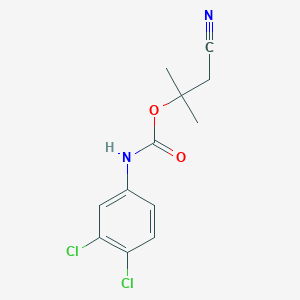
(1-cyano-2-methylpropan-2-yl) N-(3,4-dichlorophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-cyano-2-methylpropan-2-yl) N-(3,4-dichlorophenyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. This compound is known for its role as a carbamate herbicide, which interferes with metabolic processes and inhibits cell division at the growth point of plants.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyano-2-methylpropan-2-yl) N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 3,4-dichloroaniline with a suitable carbamoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions
(1-cyano-2-methylpropan-2-yl) N-(3,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 3,4-dichloroaniline and other by-products.
Oxidation: It can undergo oxidation reactions to form different oxidized derivatives.
Substitution: The compound can participate in substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Various nucleophiles can be used to replace the carbamate group under appropriate conditions.
Major Products Formed
Hydrolysis: 3,4-dichloroaniline and other carbamate derivatives.
Oxidation: Oxidized forms of the original compound.
Substitution: New compounds with different functional groups replacing the carbamate group.
科学研究应用
(1-cyano-2-methylpropan-2-yl) N-(3,4-dichlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a model compound to study carbamate chemistry and reactions.
Biology: Investigated for its effects on plant metabolism and cell division.
Industry: Used in the formulation of herbicides for agricultural use.
作用机制
The compound exerts its effects by interfering with metabolic processes and inhibiting cell division at the growth point of plants. It targets specific enzymes involved in these processes, leading to the disruption of normal cellular functions and ultimately causing the death of the plant.
相似化合物的比较
Similar Compounds
- Methyl N-(3,4-dichlorophenyl)carbamate (Swep)
- 3-(3,4-dichlorophenyl)-1,1-dimethylurea (Diuron)
- 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea (Linuron)
Uniqueness
(1-cyano-2-methylpropan-2-yl) N-(3,4-dichlorophenyl)carbamate is unique due to its specific structure, which imparts distinct biological activity and chemical reactivity. Its ability to interfere with metabolic processes and inhibit cell division makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(1-cyano-2-methylpropan-2-yl) N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O2/c1-12(2,5-6-15)18-11(17)16-8-3-4-9(13)10(14)7-8/h3-4,7H,5H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFPCFFQHXUBMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#N)OC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-chloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)-N,N-diethylethanamine](/img/structure/B8040858.png)
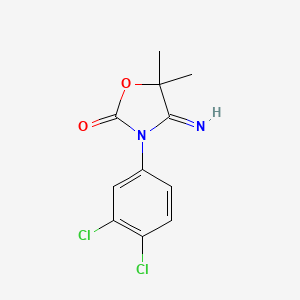
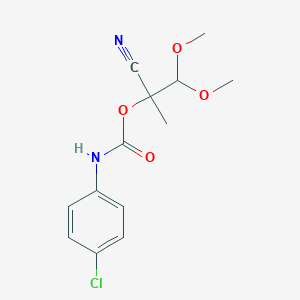
![2-methylpropyl N-[(2-aminobenzoyl)amino]carbamate](/img/structure/B8040886.png)
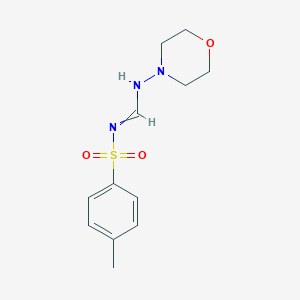
![1-[(E)-cyclohex-3-en-1-ylidenemethyl]piperidine](/img/structure/B8040900.png)
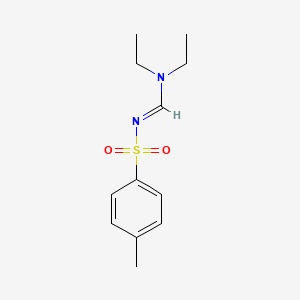
![methyl 2-[(E)-2-phenylethenyl]benzotriazole-5-carboxylate](/img/structure/B8040916.png)
![2-Methoxy-2-[[6-(3-methylbutan-2-yl)-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl]amino]acetic acid](/img/structure/B8040922.png)
![2-[[4-Methoxy-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-methylamino]butanenitrile](/img/structure/B8040924.png)
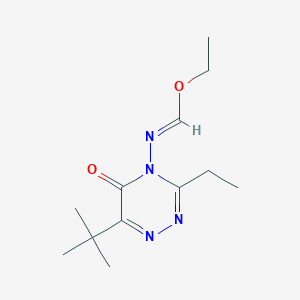
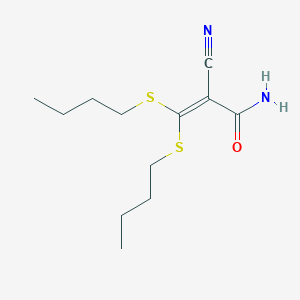
![Methyl 2-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonylacetate](/img/structure/B8040937.png)
![2,6-Di(pentan-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B8040942.png)
